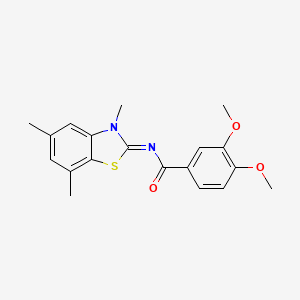

![molecular formula C5H10IN B2801253 Bicyclo[1.1.1]pentan-1-amine hydroiodide CAS No. 1581682-06-5](/img/structure/B2801253.png)

Bicyclo[1.1.1]pentan-1-amine hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

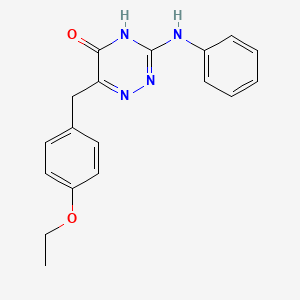

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a chemical compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the molecular formula C5H9N . Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentan-1-amine hydroiodide, have been demonstrated to be bioisosteres of the phenyl ring .

Synthesis Analysis

The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which includes Bicyclo[1.1.1]pentan-1-amine hydroiodide, has been achieved from a simple common intermediate . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported .Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-1-amine consists of three rings of four carbon atoms each . The molecular weight of Bicyclo[1.1.1]pentan-1-amine hydroiodide is 119.59 .Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes have been used in drug discovery by pharmaceutical companies . They have been used as bioisosteres of the phenyl ring .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentan-1-amine hydroiodide is a solid at 20 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications

Molecular Rods and Rotors: BCP derivatives serve as molecular rods and rotors due to their unique three-dimensional character. Researchers have explored their use in constructing supramolecular assemblies and functional materials .

Bioisosteric Applications in Drug Design

BCP serves as a valuable bioisostere for various functional groups. Here’s how it has been applied in drug discovery:

Mono-Substituted/1,4-Disubstituted Arenes: BCP fragments have been used as bioisosteres for these aromatic moieties, contributing to drug development .

Synthetic Approaches and Challenges

Constructing the BCP framework involves synthetic challenges. Key approaches include:

However, direct functionalization of the bridge positions (2, 4, 5) remains underdeveloped .

Safety and Hazards

Future Directions

Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentan-1-amine hydroiodide, have been used in drug discovery by pharmaceutical companies . The development of a versatile platform for the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes has been reported , which could potentially ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Mechanism of Action

Target of Action

It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, has been extensively studied and proven to be a valuable alternative to benzene rings in medicinal chemistry .

Mode of Action

The exact mode of action of Bicyclo[11It’s known that the bcp core can mimic the geometry and substituent exit vectors of a benzene ring, offering desired property benefits . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might interact with its targets in a similar way.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[11The bcp core is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The specific molecular and cellular effects of Bicyclo[11It’s known that bcp derivatives often exhibit improved biological activities . This suggests that Bicyclo[1.1.1]pentan-1-amine hydroiodide might have similar beneficial effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11It’s known that bcp derivatives often exhibit improved physicochemical properties . This suggests that Bicyclo[1.1.1]pentan-

properties

IUPAC Name |

bicyclo[1.1.1]pentan-1-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.HI/c6-5-1-4(2-5)3-5;/h4H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIOGZJWBZRXMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-1-amine hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

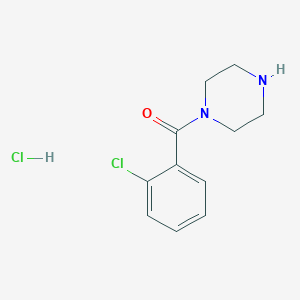

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)

![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

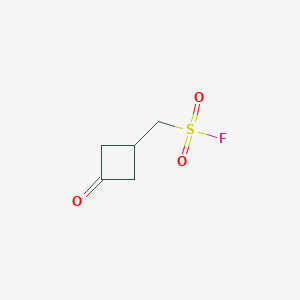

![N-[(2S,3R)-2-[1-(2-Chloropropanoyl)piperidin-4-yl]oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2801187.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2801188.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801191.png)